molecular formula C16H13N5S B5513735 5-(1H-benzimidazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(1H-benzimidazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5513735
M. Wt: 307.4 g/mol
InChI Key: NUPVMAUQPHWUKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-(1H-benzimidazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves various strategies, including the reaction of bis-hydrazonoyl chlorides with benzimidazol-2-thiol or 2-methylthiobenzimidazole, leading to novel benzimidazole and thiazolo[3,2-a]-benzimidazole derivatives (Dawood, Raslan, & Farag, 2003). Additionally, the use of thiamine hydrochloride as a catalyst has been reported for the synthesis of related benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium, highlighting the emphasis on greener synthesis methods (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class often features an antiperiplanar conformation of terminal benzimidazole groups, forming two-dimensional networks via intermolecular hydrogen bonds. This structural aspect is crucial for their interactions and potential activity (Li, Liu, Ma, & Dong, 2012).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, owing to the active sites present in their structure. For instance, they can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with different functional groups. These reactions are pivotal for exploring the chemical space around these molecules and for enhancing their properties (Barot, Manna, & Ghate, 2017).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the target they interact with. Some benzimidazole derivatives show biological activities such as antibacterial, antifungal, antimicrobial, and anticancer effects .

Future Directions

The future directions in the study of benzimidazole derivatives could involve the development of new drugs with improved efficacy and safety profiles. Furthermore, the exploration of their potential applications in other fields such as materials science could also be a promising direction .

properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c22-16-19-18-15(21(16)12-6-2-1-3-7-12)10-20-11-17-13-8-4-5-9-14(13)20/h1-9,11H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPVMAUQPHWUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzimidazolylmethyl)-4-phenyl-1,2,4-triazole-3-thiol

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